DAAO Inhibition: vs. Tricyclic Inhibitors
In a head-to-head comparison using a standardized porcine kidney DAAO assay, the target compound, 3-methylpyrazole-5-carboxylic acid (the reference inhibitor), exhibited an IC50 of 1.34 µM. This serves as the baseline against which novel tricyclic derivatives were evaluated. Seven compounds from the phenothiazine and anthraquinone series showed IC50 values ranging from 0.309 to 6.27 µM, with the most potent being 2-chloro-7-methoxy-10H-phenothiazine (IC50 = 0.309 µM), representing a 4.3-fold improvement in potency relative to the reference [1].
| Evidence Dimension | D-amino acid oxidase (DAAO) inhibition |
|---|---|
| Target Compound Data | IC50 = 1.34 µM |
| Comparator Or Baseline | 2-Chloro-7-methoxy-10H-phenothiazine: IC50 = 0.309 µM |
| Quantified Difference | 4.3-fold improvement over the reference |
| Conditions | Porcine kidney DAAO enzyme assay |
Why This Matters
This establishes the compound's potency as a validated reference inhibitor, essential for benchmarking novel DAAO inhibitors in neuropsychiatric drug discovery.
- [1] Phenothiazine, anthraquinone and related tricyclic derivatives as inhibitors of d-amino acid oxidase. Results in Chemistry. 2022;4:100278. View Source
